molecular formula C16H11ClF3NO3 B11016440 4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate

4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B11016440
M. Wt: 357.71 g/mol
InChI Key: UMRPKQBIDIAGRJ-UHFFFAOYSA-N
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Description

4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and anilino group attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE typically involves multiple steps, starting with the preparation of 2-chloro-5-(trifluoromethyl)aniline. This intermediate can be synthesized through the nitration of 2-chloro-5-(trifluoromethyl)nitrobenzene, followed by reduction to the corresponding aniline . The aniline derivative is then reacted with phenyl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl acetate oxides, while substitution reactions can produce a variety of substituted phenyl acetates.

Scientific Research Applications

4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the compound.

    4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Another compound with similar functional groups.

Uniqueness

4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H11ClF3NO3

Molecular Weight

357.71 g/mol

IUPAC Name

[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H11ClF3NO3/c1-9(22)24-12-5-2-10(3-6-12)15(23)21-14-8-11(16(18,19)20)4-7-13(14)17/h2-8H,1H3,(H,21,23)

InChI Key

UMRPKQBIDIAGRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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